Regioisomeric Identity Confirmation: 3-Carboxamide vs. 5-Carboxamide Structural Differentiator
The target compound CAS 1172707-83-3 is unambiguously identified as the pyrazole-3-carboxamide regioisomer, whereas CAS 1173069-18-5 is the corresponding pyrazole-5-carboxamide . The SMILES string Cn1ccc(C(=O)Nc2cccc3c2C(=O)NC3=O)n1 confirms the carboxamide attachment at the 3-position of the 1-methylpyrazole ring . In published pyrazole series, the 5-carboxamide regioisomer often displays divergent pharmacological profiles; for example, 1-benzyl-3-aryl-pyrazole-5-carboxamide derivatives exhibit significantly more potent negative allosteric modulation of the β2-adrenergic receptor compared to 3-carboxamide analogs [1]. While no direct binding data exist for this specific pair, the regioisomeric distinction is a critical quality attribute for procurement specification.
| Evidence Dimension | Regioisomeric Identity (Carboxamide Position) |
|---|---|
| Target Compound Data | Pyrazole-3-carboxamide (SMILES: Cn1ccc(C(=O)Nc2cccc3c2C(=O)NC3=O)n1) |
| Comparator Or Baseline | Pyrazole-5-carboxamide regioisomer (CAS 1173069-18-5) |
| Quantified Difference | Positional isomer; no direct activity comparison data available for this specific pair. |
| Conditions | Structural identity confirmed via SMILES and CAS registry; class-level pharmacological inference from published pyrazole series. |
Why This Matters
Incorrect regioisomer procurement leads to invalid structure-activity relationship (SAR) conclusions and wasted screening resources.
- [1] Acemap. Structure optimization of Cmpd-15 as negative allosteric modulators for the β2-adrenergic receptor. (accessed 2026-04-29). View Source
